

# Etelcalcetide's Impact on Fibroblast Growth Factor 23 (FGF23) Levels

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Etelcalcetide |           |
| Cat. No.:            | B607377       | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

### Introduction

Etelcalcetide (Parsabiv®) is a second-generation, intravenous calcimimetic agent approved for the treatment of secondary hyperparathyroidism (sHPT) in adult patients with chronic kidney disease (CKD) on hemodialysis.[1][2] As a calcimimetic, its primary therapeutic action is to lower circulating parathyroid hormone (PTH) levels.[2] However, extensive clinical investigation has revealed that etelcalcetide also exerts a potent influence on fibroblast growth factor 23 (FGF23), a key hormone in phosphate and vitamin D metabolism that is markedly elevated in CKD and associated with adverse cardiovascular outcomes and mortality.[3][4] This technical guide provides a comprehensive overview of the mechanisms, quantitative effects, and experimental basis of etelcalcetide's impact on FGF23 levels.

### **Core Mechanism of Action**

**Etelcalcetide** is a synthetic octapeptide that functions as an allosteric activator of the calciumsensing receptor (CaSR) located on the chief cells of the parathyroid gland.[1][2]

Primary Action on PTH: By binding to the CaSR, etelcalcetide increases the receptor's sensitivity to extracellular calcium.[2] This enhanced activation mimics a state of hypercalcemia, thereby signaling the parathyroid gland to suppress the synthesis and secretion of PTH.[2] The reduction in PTH occurs rapidly, within 30 minutes of intravenous administration.[2]







- Downstream Effects on Minerals: The suppression of PTH leads to decreased bone
  resorption and reduced renal calcium reabsorption, resulting in a decrease in serum calcium
  levels. The reduction in PTH also leads to lower serum phosphorus levels.[1]
- Impact on FGF23: Unlike its direct effect on PTH, the mechanism by which etelcalcetide
  lowers FGF23 is indirect. Clinical data consistently demonstrate that the reduction in FGF23
  is strongly and significantly correlated with reductions in serum calcium and phosphate, but
  remarkably, not with the reduction in PTH.[5][6] This suggests that the primary drivers for the
  etelcalcetide-induced decrease in FGF23, which is mainly produced by osteocytes in bone,
  are the changes in mineral ion load rather than a direct pharmacological effect or a PTHmediated pathway.[3][5]

## **Signaling Pathway Overview**





Click to download full resolution via product page



## **Quantitative Data from Clinical Trials**

Secondary analyses of phase 3, randomized controlled trials provide robust quantitative data on **etelcalcetide**'s effect on FGF23 and other biomarkers of mineral metabolism.

Table 1: Efficacy of Etelcalcetide vs. Placebo (26-Week

Trials)

| Parameter Parameter                                                            | Etelcalcetide<br>(n=509) | Placebo (n=514) | P-value |
|--------------------------------------------------------------------------------|--------------------------|-----------------|---------|
| FGF23                                                                          | -56%                     | +2%             | <0.001  |
| PTH                                                                            | -55% to -58%             | -               | <0.001  |
| Calcium                                                                        | Significant Reduction    | -               | -       |
| Phosphate                                                                      | Significant Reduction    | -               | -       |
| Data represents median percentage change from baseline to week 27.[3][5][6][7] |                          |                 |         |

## Table 2: Efficacy of Etelcalcetide vs. Cinacalcet (26-Week Trials)



| Parameter                                                                                                                                                      | Etelcalcetide<br>(n=340) | Cinacalcet (n=343) | P-value |
|----------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------|--------------------|---------|
| FGF23                                                                                                                                                          | -68%                     | -41%               | <0.001  |
| PTH (>30%<br>Reduction)                                                                                                                                        | 68.2% of patients        | 57.7% of patients  | 0.004   |
| PTH (>50%<br>Reduction)                                                                                                                                        | 52.4% of patients        | 40.2% of patients  | 0.001   |
| Data represents median percentage change from baseline to week 27 for FGF23. [5][6][7][8] PTH data reflects the proportion of patients achieving reduction.[8] |                          |                    |         |

Table 3: Correlation Between Changes in FGF23 and

**Other Mineral Markers** 

the respective marker.[5]

| Marker                                                                               | Placebo-Controlled Trial (Etelcalcetide Arm) | Active-Controlled Trial (Etelcalcetide Arm) |
|--------------------------------------------------------------------------------------|----------------------------------------------|---------------------------------------------|
| PTH                                                                                  | -0.08                                        | -0.02                                       |
| Calcium                                                                              | 0.52                                         | 0.46                                        |
| Phosphate                                                                            | 0.34                                         | 0.56                                        |
| Values are Pearson correlation coefficients between the percent changes in FGF23 and |                                              |                                             |

## Table 4: Impact of Concomitant Therapies on Etelcalcetide-Induced FGF23 Reduction



| Concomitant Therapy<br>Change                                                                                                                                         | Effect on FGF23 Reduction                         | P-value |
|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------|---------|
| Increased Vitamin D Analog<br>Dose                                                                                                                                    | Partial attenuation (-60% vs71% with no increase) | 0.004   |
| Increased Calcium Supplementation                                                                                                                                     | No significant attenuation                        | -       |
| Increased Dialysate Calcium                                                                                                                                           | No significant attenuation                        | -       |
| These findings indicate that while co-administration of vitamin D can slightly dampen the FGF23-lowering effect, the action of etelcalcetide remains potent.[3][5][6] |                                                   |         |

## **Experimental Protocols**

The data presented are derived from robust, multicenter, randomized, double-blind clinical trials.

- Study Design: The core data comes from two pivotal 26-week, phase 3 trials: one placebocontrolled and one active-controlled (vs. cinacalcet).[5][6]
- Participant Population: Adult patients with moderate to severe sHPT (PTH ≥400 or ≥500 pg/mL) undergoing hemodialysis were enrolled.[5][8][9]
- Intervention and Dosing:
  - Etelcalcetide: Administered intravenously three times per week at the end of each hemodialysis session. Dosing started at 5 mg and was titrated up to a maximum of 15 mg based on PTH and calcium levels to achieve a target PTH of ≤300 pg/mL.[5][6]
  - Cinacalcet: Administered orally once daily, with doses ranging from 30 mg to 180 mg.[6]
  - Placebo: Matched intravenous or oral placebos were used to maintain blinding.



- · Biochemical Measurements:
  - Blood samples were collected at baseline and at specified intervals throughout the 26week treatment period.
  - Intact FGF23: Measured at baseline, week 12, and week 27 using the Kainos ELISA kit at a central laboratory.[10]
  - PTH: Assayed using the Advia Centaur assay at a central laboratory.[10]
  - Serum calcium, phosphate, and other markers were analyzed at central laboratories.
- Statistical Analysis: Analyses were performed on the full study populations without imputation for missing data. Within-group changes were assessed, and between-group comparisons were made using linear mixed models or other appropriate statistical tests. Correlations were analyzed using Pearson or Spearman coefficients. A p-value of <0.05 was considered statistically significant.[5]

#### **Clinical Trial Workflow**





Click to download full resolution via product page



# Logical Relationships in FGF23 Regulation by Etelcalcetide

The clinical evidence points to a clear hierarchical relationship in how **etelcalcetide** modulates FGF23. The drug's primary effect on the CaSR is the initiating event, which leads to changes in mineral concentrations that, in turn, regulate FGF23 production.



Click to download full resolution via product page

## Conclusion



Etelcalcetide therapy leads to a marked and clinically significant reduction in circulating FGF23 levels in hemodialysis patients with secondary hyperparathyroidism. This effect is statistically superior to both placebo and the oral calcimimetic cinacalcet.[5][6] The primary mechanism for this FGF23 reduction is not a direct consequence of PTH lowering but is instead strongly associated with the concomitant decreases in serum calcium and phosphate.[3][5] While ancillary treatments to manage hypocalcemia, such as active vitamin D, may partially attenuate the FGF23-lowering effect, etelcalcetide's impact remains potent.[5][6] These findings establish etelcalcetide as an effective therapeutic agent not only for managing PTH but also for potently lowering FGF23, a critical factor implicated in the adverse outcomes of patients with chronic kidney disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Role of etelcalcetide in the management of secondary hyperparathyroidism in hemodialysis patients: a review on current data and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. effects-of-etelcalcetide-on-fibroblast-growth-factor-23-in-patients-with-secondary-hyperparathyroidism-receiving-hemodialysis Ask this paper | Bohrium [bohrium.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Effects of etelcalcetide on fibroblast growth factor 23 in patients with secondary hyperparathyroidism receiving hemodialysis PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 9. researchgate.net [researchgate.net]
- 10. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]



 To cite this document: BenchChem. [Etelcalcetide's Impact on Fibroblast Growth Factor 23 (FGF23) Levels]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607377#etelcalcetide-s-impact-on-fibroblast-growth-factor-23-fgf23-levels]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com